
Gboxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gboxin is a small molecule that specifically inhibits the growth of primary mouse and human glioblastoma cells . It is an oxidative phosphorylation inhibitor that targets glioblastoma . It does not inhibit the growth of mouse embryonic fibroblasts or neonatal astrocytes .
Chemical Reactions Analysis
Gboxin rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane .Physical And Chemical Properties Analysis
Gboxin is hydrophobic and unstable . It is quickly eliminated from the body and shows an extremely short elimination half-life of less than 5 minutes .Scientific Research Applications
Glioblastoma Treatment
Gboxin has been identified as a novel small-molecule inhibitor of oxidative phosphorylation, which exerts cancer-cell-specific toxicity and inhibits glioblastoma (GBM) growth in mouse models . It was found to accumulate inside GBM cell mitochondria and disrupt primary GBM cell metabolism .
Targeting Cancer Cell Metabolism
Gboxin has been used to target cancer cell metabolism in glioblastoma. It was found to suppress the expression of thioredoxin-interacting protein, a regulator of glucose uptake and consumption, and a target of oxidative phosphorylation (OXPHOS) .
Inhibiting Oxidative Phosphorylation
Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. It relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane .
Inhibiting F0F1 ATP Synthase
Gboxin inhibits the activity of F0F1 ATP synthase, a key enzyme in the process of oxidative phosphorylation .
Inducing Apoptosis in Cancer Cells
Gboxin treatment leads to the upregulation of expression of ATF4 and its stress response targets, as well as downregulation of survivin, which is followed by a molecular signature of apoptosis .
Nanomedicine for Glioblastoma Treatment
Gboxin has been used in the development of biomimetic nanomedicine for glioblastoma treatment. The nanomedicine is designed with a reactive oxygen species responsive polymer to facilitate at-site Gboxin release .
Improving Pharmacokinetic Profile
The biomimetic Gboxin nanomedicine has an improved pharmacokinetic profile, efficient BBB permeability, and homotypic dual tumor cell and mitochondria targeting .
Effective Tumor Inhibition
The biomimetic Gboxin nanomedicine has shown effective tumor inhibition in orthotopic U87MG GBM and patient-derived X01 GBM stem cell xenografts in female mice with extended survival time and negligible side effects .
Mechanism of Action
Target of Action
Gboxin, an oxidative phosphorylation (OXPHOS) inhibitor, specifically targets the F0F1 ATPase complex V . This complex is a part of the mitochondrial oxidative phosphorylation complexes .
Mode of Action
Gboxin relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . Gboxin inhibits the activity of F0F1 ATP synthase , which is a crucial enzyme in the process of ATP synthesis.
Biochemical Pathways
The primary biochemical pathway affected by Gboxin is the oxidative phosphorylation (OXPHOS) pathway . By inhibiting the F0F1 ATP synthase, Gboxin disrupts the process of ATP synthesis, which is a key energy production mechanism in cells . This disruption compromises oxygen consumption in glioblastoma cells .
Pharmacokinetics
These factors lead to insufficient Gboxin accumulation at glioblastoma sites, limiting its clinical application . A biomimetic nanomedicine (hm-nps@g) has been developed by coating a cancer cell-mitochondria hybrid membrane (hm) on the surface of gboxin-loaded nanoparticles . This approach improves the pharmacokinetic profile of Gboxin, enhancing its blood circulation and tumor accumulation .
Result of Action
Gboxin specifically inhibits the growth of primary mouse and human glioblastoma cells . It rapidly and irreversibly compromises oxygen consumption in glioblastoma cells . This leads to the eventual death of glioblastoma tumor cells .
Action Environment
The action of Gboxin is influenced by the unique physicochemical environment within glioblastoma stem cell (GSC) mitochondria . Normal body cells can evade the inhibitory effect of Gboxin on OXPHOS by opening the mitochondrial permeability transition pore (mPTP), which maintains a lower mitochondrial inner membrane potential . This mechanism prevents the significant impact of Gboxin on normal body cells .
Safety and Hazards
properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWVTCCKVGOTBG-VYZBTARASA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gboxin | |
CAS RN |
2101315-36-8 |
Source


|
| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



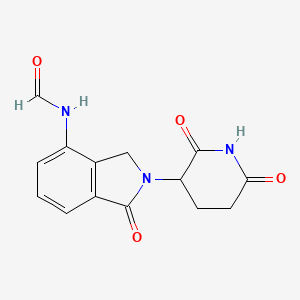
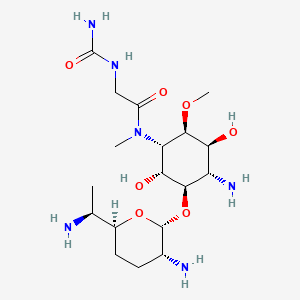
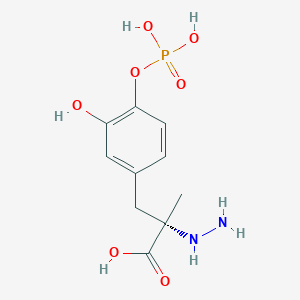

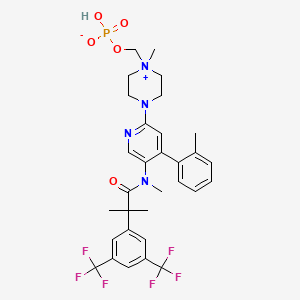


![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)
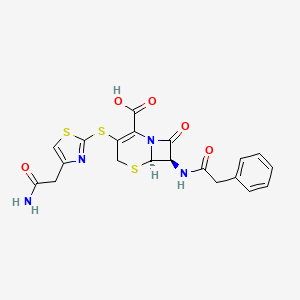
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)